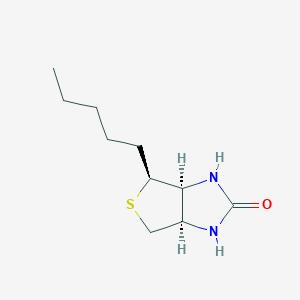

(+)-Deoxybiotin

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2OS |

|---|---|

Molecular Weight |

214.33 g/mol |

IUPAC Name |

(3aS,4S,6aR)-4-pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |

InChI |

InChI=1S/C10H18N2OS/c1-2-3-4-5-8-9-7(6-14-8)11-10(13)12-9/h7-9H,2-6H2,1H3,(H2,11,12,13)/t7-,8-,9-/m0/s1 |

InChI Key |

ZBHNDARKCKTDLK-CIUDSAMLSA-N |

Isomeric SMILES |

CCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Canonical SMILES |

CCCCCC1C2C(CS1)NC(=O)N2 |

Origin of Product |

United States |

Contextualization of + Deoxybiotin in Biotin Biosynthesis Research

Historical Perspectives on Biotin (B1667282) Pathway Elucidation

The journey to map the biotin biosynthetic pathway has been a gradual process built on decades of research. Early investigations in microorganisms like Escherichia coli were fundamental in identifying the key players in this biological process. A foundational pathway was proposed in 1968, outlining a multi-step conversion beginning with precursors like pimeloyl-CoA and alanine. genome.jp

Subsequent research meticulously characterized the "late stage" of the pathway, which involves the construction of biotin's characteristic fused ring structure. This stage features a sequence of four highly conserved enzymatic reactions that convert pimeloyl-CoA into biotin. researchgate.net (+)-Deoxybiotin, also commonly known as dethiobiotin (B101835) or desthiobiotin, was identified as the penultimate compound in this sequence, directly preceding the formation of biotin itself. scbt.comresearchgate.netnih.gov The final, complex step—the insertion of a sulfur atom into (+)-Deoxybiotin to form biotin—is catalyzed by the enzyme biotin synthase. wikipedia.org

The table below outlines the key enzymes involved in the late stage of biotin biosynthesis, highlighting the step where (+)-Deoxybiotin is synthesized and consumed.

| Enzyme (Gene) | Function | Substrate | Product |

| 8-amino-7-oxononanoate (B1240340) synthase (BioF) | Catalyzes the condensation of pimeloyl-CoA and L-alanine. | Pimeloyl-CoA, L-alanine | 8-amino-7-oxononanoate (KAPA) |

| Diaminopelargonic acid aminotransferase (BioA) | Catalyzes the transamination of KAPA. | 8-amino-7-oxononanoate (KAPA) | 7,8-diaminopelargonic acid (DAPA) |

| Dethiobiotin synthetase (BioD) | Catalyzes the formation of the ureido ring. wikipedia.org | 7,8-diaminopelargonic acid (DAPA), ATP, CO2 | (+)-Deoxybiotin (Dethiobiotin) |

| Biotin synthase (BioB) | Catalyzes the insertion of a sulfur atom to form the thiophane ring. wikipedia.org | (+)-Deoxybiotin (Dethiobiotin) | Biotin |

Academic Significance of (+)-Deoxybiotin as a Biosynthetic Precursor

The academic importance of (+)-Deoxybiotin lies in its role as the immediate substrate for biotin synthase (BioB), one of the most mechanistically complex enzymes in the pathway. wikipedia.orgnih.gov This final conversion is a focal point of biochemical research due to its unusual chemistry.

Biotin synthase is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. wikipedia.org It utilizes iron-sulfur clusters to catalyze the insertion of a sulfur atom into the stable carbon-hydrogen bonds of (+)-Deoxybiotin. wikipedia.orgnih.gov The reaction mechanism involves the reductive cleavage of two molecules of SAM to generate highly reactive 5'-deoxyadenosyl radicals. researchgate.net These radicals abstract hydrogen atoms from the C6 and C9 positions of (+)-Deoxybiotin, initiating the sulfur insertion that completes the biotin structure. researchgate.netwikipedia.org

The stoichiometry of this reaction has been a subject of detailed study. Research on the E. coli biotin synthase has shown that the conversion of one molecule of (+)-Deoxybiotin into biotin is coupled with the consumption of multiple equivalents of SAM.

| Reactant/Product | Stoichiometric Ratio (per 1 equivalent of Biotin formed) |

| (+)-Deoxybiotin (DTB) Consumed | 1 |

| SAM-derived products (5'-deoxyadenosine and methionine) Produced | 2.2 - 4 |

This data reflects that the enzymatic reaction involves both coupled and uncoupled cleavage of S-adenosylmethionine (SAM). researchgate.net

The ability of externally supplied (+)-Deoxybiotin to rescue the growth of certain biotin-requiring microbial mutants (auxotrophs) provides direct evidence of its function as a viable precursor. nih.govnih.gov For instance, some strains of Candida albicans and various marine bacteria that cannot synthesize biotin from earlier precursors can thrive if (+)-Deoxybiotin is available in their environment. nih.govnih.gov

Interdisciplinary Research Landscape Surrounding (+)-Deoxybiotin

The study of (+)-Deoxybiotin and its conversion to biotin extends beyond fundamental biochemistry into applied and medical sciences.

Antimicrobial Drug Development: Because biotin synthesis is essential for many pathogenic bacteria but absent in humans, the pathway is an attractive target for new antibiotics. asm.orgnih.gov Pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis, rely entirely on their own biotin synthesis and cannot acquire it from their host, making enzymes in this pathway, including biotin synthase, prime targets for drug development. asm.orgbenthamdirect.comnih.gov Inhibiting the conversion of (+)-Deoxybiotin to biotin could effectively starve the bacterium of this essential cofactor. asm.org

Microbial Genetics and Physiology: (+)-Deoxybiotin is a crucial tool in microbial genetics for studying metabolic pathways. Biotin auxotrophs—mutants unable to synthesize their own biotin—are used to dissect the function of specific genes (like bioA, bioD, bioB). nih.gov By supplementing growth media with different intermediates like (+)-Deoxybiotin, researchers can pinpoint the specific enzymatic step that has been disrupted in a mutant strain. nih.gov This approach has been vital in understanding microbial metabolism and dependency on environmental vitamins. nih.gov

Structural Biology and Enzymology: The enzymes that synthesize and utilize (+)-Deoxybiotin, particularly dethiobiotin synthetase and biotin synthase, are subjects of intense structural biology research. wikipedia.orgiucr.org Determining the three-dimensional structures of these enzymes allows scientists to understand their complex catalytic mechanisms at a molecular level. For example, the crystal structure of biotin synthase in complex with (+)-Deoxybiotin has provided insights into how the enzyme positions its substrate near the iron-sulfur clusters to facilitate the radical-based sulfur insertion. wikipedia.org

Enzymology and Biosynthetic Pathway of + Deoxybiotin

Initial Steps of Biotin (B1667282) Biosynthesis Leading to (+)-Deoxybiotin

The journey to (+)-Deoxybiotin begins with the formation of a seven-carbon dicarboxylic acid precursor, pimelic acid, which is activated as a thioester. This initial phase sets the stage for the assembly of the bicyclic ring structure of biotin. kegg.jpnih.gov

Pimeloyl-ACP and its Conversion

In many bacteria, such as Escherichia coli, the pimelate (B1236862) moiety is synthesized in the form of pimeloyl-acyl carrier protein (pimeloyl-ACP). kegg.jpresearchgate.net This process cleverly utilizes the fatty acid synthesis machinery. The pathway begins with malonyl-ACP methyl ester. researchgate.netnih.gov A methyltransferase, BioC, methylates the free carboxyl group of malonyl-ACP. youtube.com This modification allows the fatty acid synthesis enzymes to use it as a primer for two cycles of chain elongation, ultimately producing pimeloyl-ACP methyl ester. nih.gov The final step in forming pimeloyl-ACP is the removal of the methyl group by an esterase, such as BioH in E. coli, which frees the carboxyl group necessary for the subsequent reaction. researchgate.netnih.gov

In contrast, α-proteobacteria utilize a different pathway where the enzyme BioZ, a 3-ketoacyl-ACP synthase, produces pimeloyl-ACP from glutaryl-CoA, an intermediate in lysine (B10760008) degradation. nih.gov Regardless of the initial route, the formation of pimeloyl-ACP is a critical entry point into the final stages of biotin synthesis. kegg.jp

Role of 7-Oxo-8-aminopelargonic Acid (OAPA) and 7,8-Diaminopelargonic Acid (DAPA) as Intermediates

Once pimeloyl-ACP is formed, the assembly of the ureido ring begins. This process involves two key intermediates: 7-oxo-8-aminopelargonic acid (OAPA), also known as 7-keto-8-aminopelargonic acid (KAPA), and 7,8-diaminopelargonic acid (DAPA). nih.govscripps.edu

The first committed step in this part of the pathway is catalyzed by 7-keto-8-aminopelargonic acid synthase (KAPA synthase), the product of the bioF gene. nih.govnih.gov This enzyme facilitates a condensation reaction between pimeloyl-ACP (or pimeloyl-CoA in some organisms) and L-alanine to produce KAPA. nih.govnih.gov

Following its synthesis, KAPA is converted to 7,8-diaminopelargonic acid (DAPA). asm.org This transamination reaction is catalyzed by DAPA aminotransferase, the product of the bioA gene. nih.govasm.org In this step, an amino group is transferred to the keto group of KAPA, yielding DAPA. S-adenosyl-L-methionine (SAM) has been identified as the amino donor for this reaction. asm.org

Dethiobiotin (B101835) Synthetase Activity in (+)-Deoxybiotin Formation

The formation of (+)-Deoxybiotin (dethiobiotin) from DAPA represents the first ring closure in the biotin biosynthetic pathway. proteopedia.org This crucial step is catalyzed by the enzyme dethiobiotin synthetase (DTBS), encoded by the bioD gene. ebi.ac.ukresearchgate.net

Dethiobiotin synthetase catalyzes the ATP-dependent carboxylation of DAPA to form the ureido ring of dethiobiotin. ebi.ac.uk The reaction proceeds in several steps:

Formation of a carbamate (B1207046) at the N7 position of DAPA through the addition of carbon dioxide. researchgate.net

Activation of this carbamate by the transfer of the γ-phosphate group from ATP, forming a carbamic-phosphoric acid anhydride (B1165640) intermediate. ebi.ac.ukresearchgate.net

An intramolecular nucleophilic attack by the N8 nitrogen on the carbamoyl (B1232498) carbon, which closes the five-membered ureido ring and releases inorganic phosphate (B84403) and ADP. ebi.ac.ukresearchgate.net

This reaction establishes the core imidazolone (B8795221) ring structure of (+)-Deoxybiotin. nih.govasm.org

Table 1: Enzymes and Intermediates in the Formation of (+)-Deoxybiotin

| Step | Precursor(s) | Enzyme | Product |

|---|---|---|---|

| 1 | Pimeloyl-ACP + L-Alanine | 7-Oxo-8-aminopelargonic acid synthase (BioF) | 7-Oxo-8-aminopelargonic acid (OAPA) |

| 2 | OAPA + S-Adenosyl-L-methionine | 7,8-Diaminopelargonic acid aminotransferase (BioA) | 7,8-Diaminopelargonic acid (DAPA) |

| 3 | DAPA + CO₂ + ATP | Dethiobiotin synthetase (BioD) | (+)-Deoxybiotin (Dethiobiotin) + ADP + Pi |

Conversion of (+)-Deoxybiotin to Biotin

The final step in the biosynthesis is the conversion of (+)-Deoxybiotin to biotin. This chemically challenging reaction involves the insertion of a sulfur atom to form the thiophane ring. acs.orgacs.org

Biotin Synthase (BioB) Enzymatic Mechanism

Biotin synthase (BioB) catalyzes the final step in biotin biosynthesis, converting dethiobiotin into biotin. wikipedia.orgnih.gov It is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. ebi.ac.ukresearchgate.net The reaction mechanism involves the insertion of a sulfur atom between the unactivated C6 and C9 carbons of dethiobiotin. ebi.ac.uknih.gov

The process is initiated by the reductive cleavage of SAM by a [4Fe-4S] cluster, which generates a highly reactive 5'-deoxyadenosyl radical. wikipedia.orgebi.ac.ukresearchgate.net This radical then abstracts a hydrogen atom from either the C6 or C9 position of dethiobiotin, creating a substrate radical. ebi.ac.uk Two molecules of SAM are consumed per molecule of biotin formed, corresponding to the two hydrogen atoms that are abstracted from dethiobiotin. nih.gov This radical-based mechanism is necessary to overcome the high activation energy associated with C-H bond cleavage at these non-activated carbon centers. wikipedia.org

Involvement of Iron-Sulfur Clusters

Biotin synthase contains two distinct iron-sulfur (Fe-S) clusters that are essential for its catalytic activity. nih.govnih.gov In the active enzyme, these are typically a [4Fe-4S] cluster and a [2Fe-2S] cluster. nih.gov

The [4Fe-4S] Cluster: This cluster is responsible for the reductive cleavage of SAM. wikipedia.orgebi.ac.uk It donates an electron to SAM, leading to the scission of the C-S bond and the formation of the 5'-deoxyadenosyl radical, which initiates the catalytic cycle. wikipedia.orgresearchgate.net This cluster acts purely catalytically and is regenerated during the reaction.

The [2Fe-2S] Cluster: The source of the sulfur atom incorporated into biotin has been a subject of extensive research. It is now widely accepted that the auxiliary [2Fe-2S] cluster serves as the sulfur donor. acs.orgacs.orgnih.gov During the reaction, this cluster is sacrificed to provide the sulfur atom for the thiophane ring of biotin. nih.govnih.gov This sacrificial mechanism means that the enzyme can only perform a single turnover before the [2Fe-2S] cluster must be reassembled. researchgate.netnih.gov Recent research has also identified a novel "Type II" biotin synthase in anaerobic organisms that utilizes a [4Fe-5S] cluster as the sulfur source, highlighting evolutionary diversity in this enzymatic step. acs.orgacs.org

Table 2: Iron-Sulfur Clusters in Biotin Synthase (BioB)

| Cluster Type | Location/Role | Function | Fate During Reaction |

|---|---|---|---|

| [4Fe-4S] | Catalytic Core | Reductive cleavage of S-adenosylmethionine (SAM) to generate a 5'-deoxyadenosyl radical. | Regenerated (catalytic) |

| [2Fe-2S] | Auxiliary Cluster | Serves as the direct sulfur donor for the formation of the thiophane ring in biotin. | Sacrificed (consumed) |

S-Adenosylmethionine (SAM)-Dependent Sulfur Insertion

The final step in the biosynthesis of biotin, the conversion of dethiobiotin, involves a remarkable sulfur insertion reaction catalyzed by the enzyme biotin synthase (BioB). wikipedia.org This enzyme is a member of the "radical SAM" (S-adenosylmethionine) superfamily, which is characterized by the use of SAM and an iron-sulfur cluster to initiate radical-based reactions. nih.govnih.gov The active form of biotin synthase, for instance in Escherichia coli, contains two distinct iron-sulfur clusters: a [4Fe-4S] cluster and a [2Fe-2S] cluster. nih.govnih.gov

The catalytic mechanism begins with the reductive cleavage of SAM, a process facilitated by the [4Fe-4S] cluster. wikipedia.orgresearchgate.net This cluster transfers an electron to SAM, leading to the homolytic cleavage of its C-S bond and the generation of methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dA•). wikipedia.orgresearchgate.net This radical is essential for activating the chemically inert C-H bonds on the dethiobiotin substrate. researchgate.net The 5'-deoxyadenosyl radical abstracts a hydrogen atom from either the C6 or C9 position of dethiobiotin, creating a dethiobiotinyl carbon radical. wikipedia.orgresearchgate.net

The crystal structure of E. coli biotin synthase provides a structural basis for this mechanism, showing the dethiobiotin and SAM substrates positioned between the radical-generating [4Fe-4S] cluster and the sulfur-donating [2Fe-2S] cluster. nih.govnih.gov

Proposed Intermediates in the Biotin Synthase Reaction (e.g., 9-mercaptodethiobiotin)

The biotin synthase reaction does not proceed in a single concerted step but involves discrete intermediates. nih.govnih.gov Because the enzyme's active site can only accommodate one molecule of SAM at a time, the completion of the reaction, which requires two SAM molecules, necessitates the release of the first reaction's products (methionine and 5'-deoxyadenosine) and the binding of a second SAM molecule. nih.govnih.gov This stepwise process implies that a dethiobiotin-derived intermediate must remain tightly bound to the enzyme. nih.govnih.gov

Research on E. coli biotin synthase has led to the identification of 9-mercaptodethiobiotin (B156781) (9-MDTB) as a key catalytic intermediate. nih.govebi.ac.uk Using liquid chromatography and mass spectrometry, scientists have demonstrated the formation of 9-MDTB during the conversion of dethiobiotin to biotin. nih.govnih.gov This intermediate is formed when the initial dethiobiotinyl radical at the C9 position is quenched by a sulfur atom from the [2Fe-2S] cluster. ebi.ac.uk

Interestingly, studies on plant biotin biosynthesis in Lavandula vera cell cultures also point to a similar intermediate. nih.gov In these plant cells, a stable labeled compound accumulated that coeluted with an authentic sample of 9-mercaptodethiobiotin, suggesting that the biotin synthase reaction in plants may also proceed via two distinct steps involving a mercaptodethiobiotin intermediate. nih.govresearchgate.net

Comparative Biosynthesis Across Biological Systems

The biosynthesis of biotin, and by extension its precursor (+)-dethiobiotin, is found in bacteria, archaea, fungi, and plants. While the final stages of the pathway involving the assembly of the biotin rings are highly conserved, significant diversity exists in the initial steps of synthesizing the pimelate moiety, the carbon backbone of the molecule. nih.gov

Bacterial Biotin Biosynthesis Pathways (e.g., Escherichia coli, Mycobacterium smegmatis, Bacillus species, Rhizobia)

In most bacteria, the conversion of pimeloyl-CoA to biotin proceeds through four conserved enzymatic steps catalyzed by the products of the bioF, bioA, bioD, and bioB genes. nih.govnih.gov However, the upstream pathways for producing the pimelate precursor vary.

Escherichia coli : Possesses the most well-characterized pathway. It utilizes the BioC-BioH pathway to synthesize pimeloyl-ACP, where BioC methylates a malonyl-ACP primer to allow its entry into the fatty acid synthesis cycle for elongation. nih.govrsc.org The final sulfur insertion is catalyzed by the BioB enzyme, which uses a [2Fe-2S] cluster as the sulfur donor. nih.govnih.gov

Bacillus species : Bacillus subtilis employs a different route for pimelate synthesis known as the BioI-BioW pathway, which involves the oxidative cleavage of long-chain fatty acids. rsc.orgresearchgate.net Despite this initial difference, it utilizes the same conserved set of enzymes (BioF, BioA, BioD, BioB) for the subsequent ring assembly. researchgate.net Studies on Bacillus sphaericus have also confirmed that its biotin synthase uses an FeS cluster as the sulfur source. nih.gov

Mycobacterium smegmatis : The biotin synthesis pathway in mycobacteria is a critical target for anti-tuberculosis drug development. nih.govillinois.edu It was discovered that the initial steps of pimelate synthesis in M. smegmatis parallel the BioC-BioH pathway of E. coli. nih.gov A protein previously annotated as Tam was shown to be the functional equivalent of BioC, performing the necessary O-methylation step. nih.govillinois.edu

Rhizobia : The biotin pathway in soil bacteria like Agrobacterium/Rhizobium is functionally similar enough to that of E. coli that they have been successfully engineered with the E. coli bio operon to achieve enhanced biotin production. researchgate.net

Table 1: Comparison of Biotin Biosynthesis Pathways in Selected Bacteria

| Feature | Escherichia coli | Bacillus subtilis | Mycobacterium smegmatis |

|---|---|---|---|

| Pimelate Synthesis Pathway | BioC-BioH (Fatty acid synthesis elongation) rsc.org | BioI-BioW (Oxidative cleavage of fatty acids) rsc.org | BioC-like (Tam protein) nih.gov |

| Ring Assembly Enzymes | BioF, BioA, BioD, BioB nih.gov | BioF, BioA, BioD, BioB researchgate.net | Conserved pathway assumed nih.gov |

| Biotin Synthase (BioB) | [4Fe-4S] and [2Fe-2S] clusters nih.gov | Homolog of E. coli BioB researchgate.net | Homolog of E. coli BioB |

| Sulfur Source for BioB | [2Fe-2S] cluster nih.gov | FeS cluster nih.gov | FeS cluster assumed |

Plant Biotin Biosynthesis Pathways (e.g., Lavandula vera L.)

Plants synthesize their own biotin, and the pathway largely mirrors that found in bacteria. nih.gov Research using cell cultures of lavender (Lavandula vera) fed with radiolabeled precursors demonstrated the presence of the same key intermediates seen in bacteria, including 7-oxo-8-amino-pelargonic acid, 7,8-diamino-pelargonic acid, and dethiobiotin. nih.govresearchgate.netresearchgate.net

A notable distinction in the lavender system is the accumulation of a stable intermediate that was identified as 9-mercaptodethiobiotin. nih.govresearchgate.net This finding suggests that the final sulfur insertion catalyzed by biotin synthase in plants may proceed via two well-defined, separate steps. nih.gov Genetic evidence from the model plant Arabidopsis thaliana corroborates the conservation of the pathway. Mutants deficient in biotin synthesis, such as bio1 and bio2, have been identified. nih.gov The bio1 mutant is defective in the DAPA aminotransferase enzyme (BioA homolog), while the bio2 mutant is deficient in biotin synthase (BioB homolog), confirming the essential roles of these enzymes in plant biotin synthesis. nih.gov

Distinct or Novel Biotin Biosynthesis Routes Influencing (+)-Deoxybiotin Research

While the conversion of dethiobiotin to biotin is a conserved process, recent discoveries have revealed novel variations in this critical step. A new class of biotin synthase, termed Type II BioB, has been identified, predominantly in obligate anaerobic organisms. acs.org This novel enzyme challenges the established model of the sacrificial [2Fe-2S] cluster.

Instead of a [2Fe-2S] cluster, Type II BioB utilizes an auxiliary [4Fe-5S] cluster. acs.org Structural analysis of this enzyme shows that the fifth, unique sulfur atom of this cluster is positioned just 3.8 Å from the C9 carbon of the bound dethiobiotin substrate. acs.org This proximity strongly suggests that the [4Fe-5S] cluster acts as the sulfur source, representing a distinct mechanism for sulfur insertion. acs.org

Variations are also found in the earlier stages of the pathway in other organisms. For instance, while most strains of the yeast Saccharomyces cerevisiae cannot synthesize biotin, certain prototrophic strains can. nih.gov This ability has been linked to a novel gene, BIO6, which is involved in a step prior to the formation of KAPA and is absent in the common auxotrophic laboratory strains. nih.gov The existence of these alternative routes, both in the early and late stages of the pathway, highlights the evolutionary adaptability of biotin synthesis and provides new avenues for research into the production and modification of precursors like (+)-dethiobiotin.

Genetic and Molecular Regulation of (+)-Deoxybiotin Biosynthesis Enzymes

The synthesis of dethiobiotin is intrinsically linked to the regulation of the entire biotin biosynthetic pathway, as it is the penultimate intermediate. The de novo synthesis of biotin is a metabolically expensive process, necessitating tight transcriptional control of the enzymes involved. nih.gov

In many bacteria, including E. coli, the genes encoding the biotin biosynthetic enzymes (bioA, bioB, bioD, bioF, etc.) are organized into a gene cluster known as the bio operon. nih.gov The regulation of this operon in E. coli is managed by a single bifunctional protein, BirA. nih.govnih.gov BirA serves two roles: it acts as the biotin protein ligase that covalently attaches biotin to its target carboxylase enzymes, and it functions as a transcriptional repressor for the bio operon. nih.govresearchgate.net

The regulatory mechanism is dependent on the intracellular concentration of biotin.

High Biotin Levels : BirA catalyzes the synthesis of biotinoyl-5'-AMP. This complex then binds to the bio operator sequence on the DNA, physically blocking transcription of the biosynthetic genes. nih.gov

Low Biotin Levels : In the absence of sufficient biotin, BirA does not form the repressor complex. Instead, it functions primarily as a ligase to ensure that the few available biotin molecules are attached to essential enzymes. The bio operon is transcribed, leading to the synthesis of more biotin. nih.gov

This dual-function regulatory system is not universal. Other bacteria have evolved different mechanisms. For example, many α-proteobacteria lack a BirA homolog and instead use a GntR-type transcriptional regulator named BioR to control the expression of their biotin synthesis genes. nih.gov In Mycobacterium smegmatis, the expression of the tam gene, which functions as bioC in the first step of pimelate synthesis, is repressed by the presence of external biotin in the growth medium, indicating a feedback regulation mechanism. nih.gov These regulatory systems ensure that the energetically costly production of dethiobiotin and biotin is undertaken only when necessary.

Identification and Characterization of Biosynthetic Genes (e.g., bio genes)

The genes responsible for biotin biosynthesis, commonly referred to as bio genes, are often organized in operons, facilitating their coordinated regulation. nih.govillinois.edu In the model organism Escherichia coli, the biotin biosynthetic genes, bioA, bioB, bioC, bioD, and bioF, are clustered and their expression is controlled by a common regulatory region. illinois.edu These genes encode enzymes that catalyze the sequential conversion of pimeloyl-CoA and L-alanine into biotin. nih.gov

The key enzymes and their corresponding genes involved in the later stages of the biotin biosynthetic pathway, which includes the formation of (+)-deoxybiotin (also known as dethiobiotin), are highly conserved across different species. nih.gov

bioF (8-amino-7-oxononanoate synthase): This enzyme catalyzes the condensation of pimeloyl-ACP (or pimeloyl-CoA) with L-alanine to form 8-amino-7-oxononanoate (B1240340) (AON), also known as 7-keto-8-aminopelargonic acid (KAPA). nih.govresearchgate.net

bioA (7,8-diaminopelargonic acid aminotransferase): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is responsible for the transamination of KAPA to form 7,8-diaminopelargonic acid (DAPA). nih.govnih.gov

bioD (dethiobiotin synthetase): This enzyme catalyzes the ATP-dependent cyclization of DAPA to form the ureido ring of dethiobiotin ((+)-deoxybiotin). nih.govillinois.edu

bioB (biotin synthase): In the final step of the pathway, this radical SAM enzyme inserts a sulfur atom into dethiobiotin to form biotin. nih.gov

In some organisms, variations and fusions of these genes have been observed. For instance, in Arabidopsis thaliana, a natural fusion of the bioA and bioD genes has been identified, resulting in a bifunctional enzyme that catalyzes two consecutive steps in the pathway. nih.gov Similarly, a fusion of bioW and bioF has been reported in Desulfosporosinus orientis. nih.gov

The table below summarizes the key biosynthetic genes and the enzymes they encode in the conversion of pimeloyl-CoA to biotin.

| Gene | Enzyme | Function |

| bioF | 8-amino-7-oxononanoate synthase (AONS) | Catalyzes the condensation of pimeloyl-ACP/CoA and L-alanine to form 7-keto-8-aminopelargonic acid (KAPA). nih.govresearchgate.net |

| bioA | 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase) | Catalyzes the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA). nih.govnih.gov |

| bioD | Dethiobiotin synthetase (DTBS) | Catalyzes the formation of the ureido ring of dethiobiotin from DAPA. nih.govillinois.edu |

| bioB | Biotin synthase | Catalyzes the insertion of sulfur into dethiobiotin to form biotin. nih.gov |

Transcriptional and Post-Transcriptional Regulation Mechanisms

The expression of the bio operon is meticulously controlled to match the cell's demand for biotin. nih.gov In E. coli, the primary regulator of the biotin biosynthetic pathway is the bifunctional protein BirA. nih.govnih.gov BirA functions as both a biotin protein ligase, which covalently attaches biotin to its target enzymes, and a transcriptional repressor of the bio operon. nih.govnih.gov

The regulatory mechanism hinges on the intracellular concentration of biotin and the availability of unbiotinylated acceptor proteins. researchgate.netresearchgate.net The true corepressor of the bio operon is not biotin itself, but rather biotinoyl-5'-AMP, an intermediate in the biotinylation reaction catalyzed by BirA. nih.govresearchgate.net

When biotin levels are sufficient, BirA catalyzes the synthesis of biotinoyl-5'-AMP. researchgate.net This intermediate promotes the dimerization of BirA, which then binds to the bio operator sequence (bioO), a palindromic DNA sequence located within the promoter region of the bio operon. nih.govillinois.edu The binding of the BirA dimer to the operator physically blocks the binding of RNA polymerase, thereby repressing transcription of the biosynthetic genes. nih.govresearchgate.net

Conversely, under conditions of biotin limitation, the available biotin is preferentially used for the biotinylation of essential enzymes. researchgate.net This leads to a decrease in the intracellular concentration of biotinoyl-5'-AMP. researchgate.net Without this corepressor, BirA remains in its monomeric form and is unable to bind to the bio operator, resulting in the derepression of the bio operon and the synthesis of biotin biosynthetic enzymes. nih.govresearchgate.net

In addition to BirA, other transcriptional regulators have been identified in different bacteria. For example, in Corynebacterium glutamicum, a TetR-family transcriptional regulator called BioQ controls the expression of biotin synthesis and transport genes. nih.gov

Feedback Inhibition within the Biotin Biosynthesis Pathway

Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end product of the pathway inhibits the activity of an early enzyme in the same pathway. byjus.com This allows for a rapid and direct control of the metabolic flux in response to changing cellular needs. byjus.com

In the context of biotin biosynthesis, while the primary mode of regulation is at the transcriptional level through the BirA-mediated repression, there is also evidence for feedback inhibition at the enzymatic level. Biotin itself can act as a noncompetitive substrate inhibitor of biotin carboxylase, a component of the acetyl-CoA carboxylase complex, which is a biotin-dependent enzyme. nih.gov

Furthermore, the antibiotic amiclenomycin (B1667051) has been shown to inhibit diaminopelargonic acid synthase (bioA), an enzyme in the biotin biosynthetic pathway, by acting as a potent inhibitor. nih.gov While this is an example of external inhibition, it highlights a potential point of regulation within the pathway.

Chemical Synthesis Strategies for + Deoxybiotin and Its Intermediates

Enantioselective Approaches to (+)-Deoxybiotin Synthesis

Enantioselective strategies are paramount in the synthesis of (+)-Deoxybiotin to ensure the formation of the desired biologically active stereoisomer. These methods leverage either the inherent chirality of starting materials or the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the reactions.

Chiral Pool Methodologies (e.g., starting from L-cysteine or D-mannose)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. The inherent stereochemistry of these starting materials is incorporated into the target molecule, thus avoiding the need for a resolution step or an asymmetric synthesis.

Starting from L-cysteine:

L-cysteine is a popular chiral starting material for the synthesis of (+)-Deoxybiotin due to its sulfur atom and the correct stereochemistry at the α-carbon, which corresponds to one of the stereocenters in the target molecule. A notable synthesis of (+)-Deoxybiotin from L-cysteine involves the addition of a chlorozinc acetylide derived from 1-hexyne (B1330390) to a chiral aldehyde prepared from L-cysteine. This reaction proceeds with complete diastereofacial discrimination, leading to the formation of an addition product that is then converted to (+)-deoxybiotin in a 12-step sequence in an enantiomerically pure form. colab.ws

Starting from D-mannose:

D-mannose, a C-2 epimer of glucose, serves as another valuable chiral precursor. An efficient and reproducible process has been developed for the synthesis of a key intermediate for (+)-biotin, starting from the readily available D-mannose. mdpi.com This highlights the utility of carbohydrates from the chiral pool in constructing the core structure of (+)-Deoxybiotin and its derivatives.

Asymmetric Catalysis in Stereocenter Establishment

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and has been successfully applied to the synthesis of (+)-Deoxybiotin and its intermediates.

A key strategy for establishing the stereocenters of (+)-Deoxybiotin involves the desymmetrization of a meso-cyclic imide through an enantioselective reduction. The use of a chiral oxazaborolidine catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, has proven effective in this transformation. The reduction of a meso-imide with a chiral oxazaborolidine catalyst derived from (1R,2S)-cis-1-amino-2-indanol, followed by reduction of the resulting hydroxylactam, proceeds with good enantiomeric excess (80-91% ee). ncl.ac.uk This method allows for the efficient creation of two of the three stereocenters of (+)-Deoxybiotin in a single step.

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| (1R,2S)-cis-1-amino-2-indanol derived oxazaborolidine | meso-cyclic imide | Hydroxylactam precursor to (+)-Deoxybiotin | 80-91% |

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. nih.govorganic-chemistry.org This reaction has been employed in the synthesis of (+)-biotin, where it is used to establish the stereocenters of the molecule. colab.ws In a novel and enantioselective synthesis of d-(+)-biotin, the key step is the Sharpless asymmetric dihydroxylation of an (E)-ethyl 3-(2-chlorocyclohex-1-en-1-yl)acrylate derivative. colab.ws This reaction sets the crucial stereochemistry which is then carried through to the final product, demonstrating its applicability to the synthesis of (+)-Deoxybiotin precursors.

| Alkene Substrate | Chiral Ligand | Product | Key Feature |

| (E)-ethyl 3-(2-chlorocyclohex-1-en-1-yl)acrylate derivative | (DHQD)2PHAL or (DHQ)2PHAL | Chiral diol intermediate | Establishes key stereocenters for (+)-biotin synthesis |

Proline-catalyzed asymmetric aldol (B89426) reactions are a cornerstone of organocatalysis and have been utilized in the synthesis of precursors for biotin (B1667282). wikipedia.orgacs.org In one approach, a direct diastereoselective aldol reaction of an (R)-amino aldehyde derived from L-cysteine is carried out with cyclohexanone (B45756) in the presence of (S)-proline as the catalyst. acs.org This reaction yields a mixture of (anti-syn)-aldol products, which can then be further transformed into the bicyclic core of biotin-related molecules. acs.org

| Aldehyde | Ketone | Catalyst | Product | Diastereomeric Ratio |

| (R)-amino aldehyde from L-cysteine | Cyclohexanone | (S)-proline | (anti-syn)-aldol product | Mixture of diastereomers |

Diastereoselective Synthesis of (+)-Deoxybiotin Precursors

Diastereoselective synthesis aims to control the formation of a specific stereoisomer among multiple possibilities by taking advantage of the steric and electronic properties of the substrate and reagents. In the context of (+)-Deoxybiotin synthesis, several diastereoselective reactions are employed to construct the intricate stereochemical array of the molecule.

One notable example is a tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction starting from an L-cysteine-derived enone. This sequence allows for the formation of three new sigma bonds and two rings in a single operation, establishing the cis-fused nih.govnih.gov-ring system of the (+)-biotin skeleton. acs.org

Another key diastereoselective transformation is the late-stage Haller-Bauer reaction of a sulfone for the direct introduction of the carbon side chain, which has been shown to be highly diastereoselective. acs.org Furthermore, a novel and highly stereoselective Lewis base-catalyzed cyanosilylation of an alpha-amino aldehyde derived from L-cysteine provides an anti-O-TMS-cyanohydrin with high stereoselectivity (anti/syn = 92:8). This intermediate is then used to install the 4-carboxybutyl side chain. mdpi.com

| Reaction | Substrate | Key Feature | Stereochemical Outcome |

| Tandem S,N-carbonyl migration/aza-Michael/spirocyclization | L-cysteine-derived enone | Forms cis- nih.govnih.gov-fused ring system | High diastereoselectivity |

| Haller-Bauer reaction | Sulfone precursor | Direct introduction of carbon side chain | High diastereoselectivity |

| Lewis base-catalyzed cyanosilylation | alpha-amino aldehyde | Formation of contiguous asymmetric centers | anti/syn = 92:8 |

Diastereofacial Discrimination in Nucleophilic Additions (e.g., acetylide to chiral aldehydes)

The stereoselective synthesis of (+)-Deoxybiotin often relies on establishing key stereocenters with high precision. One effective strategy is the diastereofacial discrimination in the nucleophilic addition of acetylides to chiral aldehydes, particularly those derived from L-cysteine. acs.orgresearchgate.net This approach leverages the inherent chirality of the starting material to control the stereochemical outcome of the reaction.

A chiral aldehyde derived from L-cysteine can be prepared in a few steps, involving the protection of the sulfur and nitrogen atoms, followed by esterification and reduction. acs.org The addition of various metal acetylides to this aldehyde has been studied to determine the optimal conditions for achieving high diastereoselectivity. The choice of the metal counter-ion for the acetylide plays a crucial role in directing the stereochemistry of the resulting propargyl alcohol. For instance, the addition of chlorozinc acetylide derived from 1-hexyne to a chiral aldehyde prepared from L-cysteine has been shown to exhibit complete diastereofacial discrimination. researchgate.net This high level of control is essential for producing (+)-Deoxybiotin in an enantiomerically pure form. acs.orgresearchgate.net The resulting addition product serves as a key precursor for the synthesis of (+)-Deoxybiotin. researchgate.net

The table below summarizes the results of the addition of different acetylides to a chiral aldehyde, highlighting the impact of the metal on diastereoselectivity. acs.org

| Entry | Acetylide | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 8 | ZnBr | none | Et2O | 95 | 95:5 |

| 12 | ZnBr | none | Et2O | 48 | 95:5 |

| 13 | ZnCl | none | Et2O | 86 | >99:<1 |

Table 1: Effect of Metal Acetylide on Diastereoselectivity in Addition to a Chiral Aldehyde. Data sourced from Fujisawa, et al. (1994). acs.org

Control of Relative Stereochemistry via Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient method for constructing complex molecular architectures in a single operation, thereby controlling relative stereochemistry. In the context of biotin synthesis, an unprecedented tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction has been developed. acs.orgnih.govnih.gov This sequence allows for the formation of three new sigma bonds and two rings in one pot, efficiently assembling the core cis-[5–5]-fused ring system of the biotin skeleton. nih.govacs.orgfigshare.com

This particular cascade is initiated from an enone derived from L-cysteine. nih.gov The reaction with aqueous ammonia (B1221849) triggers a sequence beginning with an aza-Michael reaction. acs.org This is followed by an S,N-carbonyl migration and a final spirocyclization, which collectively establish the requisite stereocenters with excellent control. acs.orgnih.gov The utility of S,N-carbonyl migration provides a powerful method for the one-pot formation of both a C–N and a S–C bond, which is critical for creating the fused-ring structure of biotin. acs.orgnih.gov The high degree of diastereoselectivity observed in this process is attributed to the rigid framework of the enone precursor. researchgate.net

Total Synthesis of (+)-Biotin Featuring (+)-Deoxybiotin as a Key Intermediate

Convergent and Linear Synthetic Schemes

The total synthesis of (+)-Biotin often utilizes (+)-Deoxybiotin as a late-stage intermediate. researchgate.net Synthetic strategies can be broadly categorized as either linear or convergent. Many routes commence from readily available and chiral starting materials like L-cysteine, which possesses the correct stereochemistry required for the final product. researchgate.netacs.orgnih.gov

A notable synthesis produced (+)-Deoxybiotin in enantiomerically pure form in 12 steps starting from L-cysteine. researchgate.net This approach, which can be considered largely linear, builds the molecule step-by-step from the chiral precursor. The key transformation involves the highly diastereoselective addition of an acetylide to a chiral aldehyde derived from L-cysteine, as previously discussed. acs.orgresearchgate.net Other syntheses also start from L-cysteine, utilizing its stereochemistry to guide the formation of the biotin core. acs.orgnih.govnih.gov

Key Synthetic Transformations Employed in (+)-Deoxybiotin Derivatization

Several key transformations are employed to convert (+)-Deoxybiotin intermediates into (+)-Biotin. These reactions are crucial for constructing the bicyclic urea (B33335) structure and introducing the valeric acid side chain.

S,N-Carbonyl Migration: This reaction is a powerful tool for forming the cis-[5–5]-fused ring system of the biotin skeleton. acs.orgnih.gov It facilitates a one-pot C–N and S–C bond formation, streamlining the synthesis. nih.gov

Aza-Michael Reaction: The aza-Michael reaction is often used to introduce a nitrogen atom and set up the stereochemistry of the final product. acs.orgnih.gov In some syntheses, it is the initial step in a cascade sequence that rapidly builds the core structure. acs.org The reaction of an l-cysteine-derived enone with aqueous ammonia can initiate this cascade. nih.govnih.gov

Spirocyclization: This transformation is part of a tandem sequence that leads to the formation of the two rings of the biotin core. acs.orgnih.govnih.gov

Haller–Bauer Reaction: This reaction involves the base-induced cleavage of a non-enolizable ketone. acs.orgambeed.com In the synthesis of biotin analogues, a highly diastereoselective late-stage Haller–Bauer reaction on a sulfone intermediate is used for the direct introduction of the carbon side chain. acs.orgnih.govnih.gov The success of this reaction can be dependent on the oxidation state of the sulfur atom, with the sulfone being more reactive than the corresponding sulfide. nih.gov

| Transformation | Role in Synthesis | Key Feature |

| S,N-Carbonyl Migration | Forms the cis-[5–5]-fused ring system | Enables one-pot C–N and S–C bond formation. acs.orgnih.gov |

| Aza-Michael Reaction | Introduces nitrogen and establishes stereocenters | Often initiates a cascade reaction sequence. acs.orgnih.gov |

| Spirocyclization | Part of the ring-forming cascade | Helps to rapidly construct the bicyclic core. acs.orgnih.govnih.gov |

| Haller–Bauer Reaction | Introduces the carbon side chain | A late-stage, diastereoselective cleavage of a ketone. acs.orgnih.gov |

Table 2: Key Synthetic Transformations in (+)-Biotin Synthesis.

Development of Economical and Scalable Synthetic Routes

More recently, mechanochemical methods have been explored to create scalable and high-yielding syntheses of biotin-related macrocycles like biotin researchgate.neturil. nih.govnih.gov This solid-state approach offers several advantages over traditional solution-based methods, including higher yields, shorter reaction times (reduced from 48 to 24 hours), simpler operations, and significantly lower process mass intensity, which is a measure of the reaction's environmental footprint. nih.gov For example, a mechanochemical synthesis of biotin researchgate.neturil was successfully scaled up 82-fold, producing nearly 20 grams of the product with a 92% isolated yield. nih.govnih.gov While this example is for a biotin derivative, the principles of mechanochemistry could potentially be applied to develop more sustainable routes to (+)-Biotin itself.

Enzymatic and Biocatalytic Transformations Related to (+)-Deoxybiotin Synthesis

While classical chemical synthesis dominates the production of (+)-Deoxybiotin and (+)-Biotin, enzymatic and biocatalytic methods offer a valuable alternative due to their high selectivity and mild reaction conditions. researchgate.net Biotransformations can perform specific chemical modifications, such as hydroxylations, oxidations, and reductions, with high chemo-, regio-, and enantioselectivity. researchgate.net

In nature, the biosynthesis of biotin is a multistep enzymatic process starting from pimelic acid. nih.govnih.gov Key enzymes in this pathway include:

DAPA synthase (BioA): This enzyme catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). nih.gov It is unique in its use of S-adenosylmethionine (SAM) as the amino donor. nih.gov

Dethiobiotin (B101835) (DTB) synthase (BioD): This enzyme converts DAPA into dethiobiotin by forming the ureido ring. nih.gov

Biotin synthase (BioB): In the final step of the natural pathway, this enzyme introduces the sulfur atom to convert dethiobiotin into biotin, a process that involves iron-sulfur clusters. nih.govyoutube.com

Although the natural pathway synthesizes biotin from dethiobiotin, not deoxybiotin, these enzymes represent a powerful toolkit for potential chemoenzymatic syntheses. Biocatalysis can be integrated with chemical steps in one-pot processes to streamline synthetic routes. nih.gov For example, a chemoenzymatic approach could leverage a chemical synthesis to create a key intermediate like (+)-Deoxybiotin, which could then be modified by a specific enzyme. The development of biocatalytic kinetic resolutions is another area of interest, where an enzyme selectively transforms one enantiomer of a racemic mixture, allowing for the isolation of enantiopure products. nih.gov

Enzyme-Catalyzed Resolution of Chiral Intermediates

While the natural biosynthesis of biotin and its precursors is entirely enzyme-mediated, the application of isolated enzymes in the context of a total chemical synthesis often focuses on establishing critical stereocenters. A notable chemoenzymatic approach involves the synthesis of a key lactone intermediate for d-biotin, a closely related vitamin, through the desymmetrization of a meso diol. This strategy effectively creates the required chiral centers that form the core of the biotin structure.

In this process, a prochiral or meso substrate is selectively modified by an enzyme, leading to the formation of a chiral product with high enantiomeric purity. For the synthesis of the d-biotin intermediate lactone, lipases are particularly effective. The desymmetrization of a meso-2,4-disubstituted-1,5-pentanediol derivative via lipase-catalyzed acetylation is a key step. One of the two prochiral hydroxymethyl groups is selectively acetylated, breaking the substrate's symmetry and yielding a chiral monoacetate. This enantiomerically enriched intermediate can then be chemically converted through oxidation and cyclization to the target chiral lactone, a versatile precursor for (+)-biotin and its derivatives.

Table 1: Lipase-Catalyzed Desymmetrization of a Biotin Precursor

| Enzyme | Substrate | Reaction Type | Product | Key Outcome |

|---|---|---|---|---|

| Lipase (B570770) | meso-2,4-dibenzyl-1,5-pentanediol | Enantioselective Acetylation | (1S,2R,4S)-1-Acetoxy-2,4-dibenzyl-5-hydroxypentane | Creation of a chiral monoacetate intermediate with high enantiomeric excess. |

Biocatalytic Steps in Analogous Compound Synthesis

The principles of biocatalysis are broadly applicable and have been successfully employed in the synthesis of compounds structurally analogous to (+)-Deoxybiotin. The anthelmintic drug Levamisole, which features an imidazothiazole core, provides a compelling example. The synthesis of the biologically active (S)-enantiomer, Levamisole, can be achieved efficiently through a chemoenzymatic route that establishes the molecule's crucial stereocenter.

An effective strategy involves the kinetic resolution of a racemic precursor, 3-hydroxy-3-phenylpropanenitrile, using a lipase. nih.gov In this resolution, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer. nih.gov The lipase from Pseudomonas cepacia (PSL-C) has been shown to be highly effective for this transformation, catalyzing the acetylation of the (R)-enantiomer to yield (R)-3-acetoxy-3-phenylpropanenitrile, leaving the desired (S)-3-hydroxy-3-phenylpropanenitrile unreacted and in high enantiomeric purity. nih.gov This resolved chiral cyanohydrin is then converted through subsequent chemical steps, including reduction and cyclization, to afford the final target, (S)-Levamisole. nih.gov This approach highlights how a single biocatalytic step can be pivotal in an otherwise chemical synthesis of a complex heterocyclic molecule.

Table 2: Chemoenzymatic Synthesis of a Levamisole Intermediate

| Enzyme | Substrate | Reaction Type | Products | Significance |

|---|---|---|---|---|

| Lipase (e.g., from Pseudomonas cepacia) | (±)-3-hydroxy-3-phenylpropanenitrile | Kinetic Resolution (Acetylation) | (R)-3-acetoxy-3-phenylpropanenitrile and (S)-3-hydroxy-3-phenylpropanenitrile | Provides enantiomerically pure (S)-alcohol as a key chiral building block for (S)-Levamisole synthesis. nih.gov |

Advanced Methodologies in + Deoxybiotin Research

Analytical Techniques for Intermediate Identification and Quantification

Precise identification and quantification of intermediates within the (+)-Deoxybiotin biosynthetic pathway are critical for understanding metabolic flux and optimizing production. Advanced chromatographic and labeling techniques are instrumental in this regard.

High-Performance Liquid Chromatography (HPLC) for Pathway Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying metabolites and intermediates involved in complex biochemical pathways, including that of biotin (B1667282) and its precursors like (+)-Deoxybiotin. HPLC systems, often coupled with various detectors such as Diode-Array Detectors (DAD) or Mass Spectrometry (MS), allow for high-resolution separation of structurally similar compounds.

Research into biotin biosynthesis has utilized HPLC to analyze reaction mixtures and cell extracts, identifying various pathway intermediates. For instance, studies have employed reversed-phase HPLC, often using C18 columns, with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers (e.g., phosphate (B84403) buffers or water with formic acid or ammonium (B1175870) acetate) researchgate.netgoogle.comniph.go.jpnih.govmdpi.commdpi.comnih.gov. Detection wavelengths commonly range from 195-230 nm for UV-Vis detection, or more specific detection can be achieved with MS coupling google.comniph.go.jpnih.govmdpi.comnih.govfrontiersin.org. Specific chromatographic conditions, such as mobile phase composition, pH, flow rate, and column type (e.g., C18-WCX mixed columns), are optimized to resolve key intermediates, including diamino precursors, from other cellular components and from each other google.comnih.govmdpi.com. The retention times of eluted compounds are compared against authentic standards for identification, and peak areas are used for quantification, providing valuable data on the relative abundance of different pathway members researchgate.netniph.go.jpmdpi.comnih.gov.

Table 1: Representative HPLC Conditions in Biotin Biosynthesis Pathway Analysis

| Technique | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Typical Retention Time Range (min) | Primary Application in Pathway Analysis |

| HPLC-UV/Vis | C18, C8 | Acetonitrile/Methanol + Aqueous Buffer (e.g., phosphate) | 195-230 | 5-20 | Separation and quantification of intermediates, precursor monitoring |

| HPLC-DAD | C18 | Acetonitrile/Methanol + Aqueous Buffer | Full UV-Vis Spectrum | Varies | Identification and quantification based on spectral profiles |

| HPLC-MS/MS | C18, PFP | Acetonitrile/Methanol + Aqueous Buffer (e.g., formic acid) | Specific m/z transitions | Varies | High sensitivity and specificity for identification and quantification |

| HPLC (Specific) | C18-WCX mixed | Acetonitrile-Phosphate Buffer | 195-220 | 10-12 (for diamino substance) | Resolving specific intermediates like diamino compounds |

Note: Retention times are indicative and highly dependent on specific column chemistry, mobile phase, and gradient used.

Thin-Layer Chromatography (TLC) for Metabolite Detection

Thin-Layer Chromatography (TLC) remains a valuable and accessible technique for the qualitative detection and separation of metabolites within biosynthetic pathways, particularly when coupled with radiolabeling. It offers a cost-effective method for initial screening and identification of intermediates.

In studies investigating biotin biosynthesis, TLC has been successfully employed to separate and detect various pathway intermediates. For example, after incubating plant cell cultures with radiolabeled precursors, the resulting extracts can be spotted onto TLC plates and separated using appropriate solvent systems. Detection of the separated radiolabeled compounds is typically achieved using a radio-TLC scanner. This method has been instrumental in identifying compounds such as 7,8-diamino-pelargonic acid, 7-oxo-8-amino-pelargonic acid, biotin d-sulfoxide, biotin, and dethiobiotin (B101835), by comparing their migration patterns (Rf values) to those of known standards researchgate.net.

Microbial Systems As Research Models for + Deoxybiotin Biosynthesis

Study of Biotin (B1667282) Biosynthesis Regulation in Model Microorganisms

The regulation of biotin biosynthesis, including the production of (+)-Deoxybiotin, is a tightly controlled process in microorganisms to avoid the unnecessary expenditure of energy. nih.gov Studies in model organisms like Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae have revealed sophisticated regulatory mechanisms at the genetic and enzymatic levels.

In E. coli, the biotin biosynthetic (bio) operon is negatively regulated by the bifunctional protein BirA. uniprot.org BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor. When biotin levels are sufficient, BirA, in complex with biotinoyl-5'-AMP, binds to the bio operator, repressing the transcription of the genes required for the synthesis of (+)-Deoxybiotin and subsequent conversion to biotin.

In the yeast Saccharomyces cerevisiae, the regulation is less understood but appears to differ from the bacterial systems. The genes involved in biotin synthesis (BIO genes) are not typically organized in operons. youtube.com Regulation is thought to occur at the level of individual gene expression, potentially influenced by the availability of biotin and its precursors in the environment.

Table 1: Key Regulatory Elements in Biotin Biosynthesis in Model Microorganisms

| Organism | Regulatory Element | Mechanism of Action |

| Escherichia coli | BirA protein | Acts as a transcriptional repressor of the bio operon in the presence of biotinoyl-5'-AMP. uniprot.org |

| Bacillus subtilis | BirA homolog | Regulates the expression of the bioWAFDBI operon. uniprot.org |

| Saccharomyces cerevisiae | Individual gene promoters | Regulation is thought to be controlled at the level of transcription of individual BIO genes. youtube.com |

Elucidation of Enzyme Function and Specificity in Microbial Hosts

Microbial systems have been invaluable for the expression, purification, and characterization of the enzymes involved in the conversion of pimeloyl-CoA to (+)-Deoxybiotin. The key enzyme in the final step of (+)-Deoxybiotin synthesis is dethiobiotin (B101835) synthetase (DTBS), encoded by the bioD gene.

Studies on DTBS from various microbial sources, including E. coli and Helicobacter pylori, have provided detailed insights into its structure and catalytic mechanism. nih.gov DTBS catalyzes the ATP-dependent formation of the ureido ring of dethiobiotin from 7,8-diaminopelargonic acid (DAPA) and carbon dioxide. nih.govebi.ac.uk X-ray crystallography and kinetic studies have revealed the binding sites for ATP and DAPA and have elucidated the conformational changes that occur during catalysis. nih.gov

The specificity of DTBS for its substrates is high, ensuring the efficient production of (+)-Deoxybiotin. Structural comparisons between DTBS orthologs have highlighted differences in nucleotide recognition, which could be exploited for the development of species-specific inhibitors. nih.gov

Another crucial enzyme in the pathway is biotin synthase (BioB), which converts dethiobiotin to biotin. wikipedia.org Although this step occurs after the formation of (+)-Deoxybiotin, its study in microbial systems is relevant as it provides a complete picture of the biosynthetic pathway. BioB is a radical S-adenosylmethionine (SAM) enzyme that inserts a sulfur atom into dethiobiotin. wikipedia.org The mechanism of this complex reaction has been extensively studied using microbial enzymes.

Insights from Microbial Pathway Variations for Understanding Eukaryotic Biotin Synthesis

The diversity of biotin biosynthetic pathways in different microorganisms offers valuable insights into the evolution and potential variations of this pathway in eukaryotes. While the later steps of the pathway, including the synthesis of (+)-Deoxybiotin, are generally conserved, the initial steps of pimeloyl-CoA synthesis can vary significantly. nih.gov

For instance, E. coli utilizes the BioC-BioH pathway for pimelate (B1236862) synthesis, whereas B. subtilis uses the BioW/I pathway. nih.gov Some cyanobacteria employ a BioZ-catalyzed pathway. nih.gov Studying these variations helps to identify alternative enzymatic strategies for producing the precursors of (+)-Deoxybiotin.

While humans cannot synthesize biotin, fungi like Saccharomyces cerevisiae can. The study of the yeast biotin synthesis pathway has revealed both similarities and differences compared to bacterial systems. For example, the organization of the BIO genes in yeast is different from the operon structure in bacteria. youtube.com Understanding these differences is crucial for comprehending the evolution of biotin synthesis in eukaryotes and for potential applications in metabolic engineering of eukaryotic organisms. The comparison of microbial and eukaryotic enzymes involved in (+)-Deoxybiotin synthesis can also reveal important differences in their structure, regulation, and specificity.

Applications of Metabolic Engineering in Microbial Systems for Biosynthetic Research (not large-scale production)

Metabolic engineering of microbial systems has emerged as a powerful tool for studying the biosynthesis of (+)-Deoxybiotin, distinct from efforts aimed at large-scale industrial production. These research-focused applications allow for the detailed investigation of pathway flux, enzyme kinetics, and regulatory mechanisms in a controlled cellular environment.

One key application is the use of isotopic labeling to trace the flow of precursors through the biosynthetic pathway. By introducing labeled substrates, such as isotopically labeled pimelic acid or alanine, into engineered microbial strains, researchers can track the incorporation of these labels into (+)-Deoxybiotin and subsequent intermediates. hawaii.edubeilstein-journals.org This approach has been instrumental in confirming the proposed biosynthetic route and in studying the mechanisms of individual enzymes. hawaii.edu

Metabolic engineering also enables the construction of microbial strains that accumulate specific intermediates, such as (+)-Deoxybiotin. This can be achieved by deleting or downregulating the gene encoding the subsequent enzyme in the pathway, such as bioB which encodes biotin synthase. nih.gov The accumulation of (+)-Deoxybiotin in these engineered strains facilitates its purification and detailed characterization, and provides a platform for testing the activity of downstream enzymes in vivo.

Furthermore, engineered microbial systems can be used to express and study enzymes from different organisms, including those that are difficult to produce in their native hosts. This allows for a comparative analysis of enzyme function and specificity from diverse evolutionary backgrounds, contributing to a deeper understanding of the fundamental principles of (+)-Deoxybiotin biosynthesis.

Table 2: Applications of Metabolic Engineering in (+)-Deoxybiotin Biosynthetic Research

| Application | Description | Key Insights Gained |

| Isotopic Labeling Studies | Introduction of isotopically labeled precursors into engineered microbial strains to trace their incorporation into (+)-Deoxybiotin. hawaii.edubeilstein-journals.org | Confirmation of biosynthetic pathways and elucidation of enzyme mechanisms. hawaii.edu |

| Intermediate Accumulation | Creation of mutant strains (e.g., ΔbioB) that accumulate (+)-Deoxybiotin by blocking the subsequent metabolic step. nih.gov | Facilitates purification and characterization of (+)-Deoxybiotin and provides an in vivo substrate for studying downstream enzymes. |

| Heterologous Enzyme Expression | Expression of dethiobiotin synthesis enzymes from various organisms in a well-characterized microbial host like E. coli. | Comparative analysis of enzyme function, specificity, and structure from different species. |

Emerging Concepts and Future Research Directions

Discovery and Characterization of Novel Biotin (B1667282) Biosynthesis Genes and Enzymes

While the core biotin biosynthetic pathway is well-established, ongoing research continues to uncover novel genes and enzymes, revealing unexpected diversity and adaptability in how different organisms produce this vital cofactor.

In the yeast Saccharomyces cerevisiae, a novel gene designated as BIO6 has been identified and shown to be essential for biotin synthesis. scbt.comnih.gov Strains lacking the BIO6 gene are auxotrophic for biotin, meaning they cannot synthesize it and must acquire it from their environment. scbt.comnih.gov Interestingly, the protein encoded by BIO6, Bio6p, shares 52% identity with Bio3p, the product of the BIO3 gene which is a known DAPA aminotransferase. scbt.comnih.gov Despite this similarity, both BIO3 and BIO6 are required for biotin synthesis, suggesting that Bio6p is involved in a different step of the pathway. scbt.com Experiments have shown that a BIO6 disruptant can grow in biotin-deficient media supplemented with 7-keto-8-amino-pelargonic acid (KAPA), whereas a bio3 disruptant cannot. This indicates that Bio6p likely functions at a stage before the synthesis of KAPA. nih.govnih.gov

Fungi also present unique features in their biotin synthesis machinery. In Aspergillus flavus, a bifunctional enzyme known as BioDA has been characterized. nih.gov This single enzyme catalyzes two sequential steps in the pathway: the conversion of KAPA to 7,8-diaminopelargonic acid (DAPA), a reaction catalyzed by DAPA aminotransferase (BioA), and the subsequent conversion of DAPA to dethiobiotin (B101835) (DTB), catalyzed by dethiobiotin synthetase (BioD). nih.gov The bifunctional nature of BioDA in eukaryotes like Aspergillus flavus and Arabidopsis thaliana contrasts with the distinct, monofunctional enzymes found in bacteria. nih.gov

The bacterial kingdom continues to be a rich source for the discovery of novel biotin synthesis enzymes. Diverse bacteria have been found to encode evolutionarily distinct enzymes that can replace the canonical enzymes found in the well-studied Escherichia coli pathway. biu.ac.ilnih.gov For instance, a new enzyme, BioU, has been discovered that bypasses the need for the traditional BioA enzyme in some bacteria. biu.ac.il These discoveries highlight the metabolic plasticity of microorganisms and provide new targets for the development of species-specific antimicrobial agents. biu.ac.ilnih.gov

| Gene/Enzyme | Organism | Function | Key Findings |

| BIO6 | Saccharomyces cerevisiae | Involved in a step before KAPA synthesis | Essential for biotin prototrophy; distinct from the known BIO3 gene. scbt.comnih.govnih.gov |

| BioDA | Aspergillus flavus | Bifunctional DAPA aminotransferase and dethiobiotin synthetase | A single protein catalyzes two consecutive steps in the biotin pathway. nih.gov |

| BioU | Various Bacteria | Bypasses the canonical BioA enzyme | Represents an alternative pathway for DAPA synthesis. biu.ac.il |

Advanced Stereocontrol in the Chemical Synthesis of (+)-Deoxybiotin and its Analogs

The precise three-dimensional arrangement of atoms in (+)-Deoxybiotin is crucial for its biological activity. Consequently, significant research has focused on developing synthetic methods that allow for exquisite control over its stereochemistry. These advanced strategies are not only important for the efficient production of (+)-Deoxybiotin but also for the synthesis of its analogs, which are valuable tools for studying biotin-dependent enzymes and developing new biotechnological applications.

One powerful approach to achieving stereocontrol is through the use of the chiral pool , which involves starting the synthesis from a readily available, enantiomerically pure natural product. L-cysteine has been successfully employed as a chiral starting material for the synthesis of (+)-deoxybiotin. scbt.comnih.govnih.gov This strategy leverages the inherent stereochemistry of L-cysteine to establish the correct configuration of the stereocenters in the final product. scbt.comnih.govnih.gov

Asymmetric synthesis , which employs chiral catalysts or auxiliaries to induce stereoselectivity, offers another versatile route. A formal catalytic asymmetric synthesis of (+)-biotin, for which (+)-deoxybiotin is a precursor, has been achieved through the catalytic desymmetrization of a meso cyclic anhydride (B1165640). nih.gov This key step establishes the chirality of the molecule early in the synthetic sequence. The Evans asymmetric aldol (B89426) reaction is another powerful tool that has been utilized in the synthesis of biotin and its analogs, allowing for the controlled formation of carbon-carbon bonds with high diastereoselectivity. nih.gov

More recent innovations have focused on developing novel cascade reactions to construct the core bicyclic structure of biotin analogs with excellent stereocontrol. For example, a tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction has been developed for the synthesis of epi-biotin sulfone. nih.govnih.gov This one-pot reaction sequence efficiently builds the complex ring system with the desired stereochemistry. nih.govnih.gov

The development of these advanced stereocontrolled synthetic methods is crucial for producing enantiomerically pure (+)-Deoxybiotin and for creating a diverse library of analogs. These analogs, such as biotin carbonate and biotin carbamate (B1207046), are instrumental in probing the specific interactions between biotin and proteins like streptavidin. researchgate.net

| Synthetic Strategy | Key Feature | Starting Material (Example) | Compound Synthesized |

| Chiral Pool Synthesis | Utilizes the inherent chirality of a natural product. | L-cysteine | (+)-Deoxybiotin scbt.comnih.govnih.gov |

| Catalytic Asymmetric Desymmetrization | A chiral catalyst selectively reacts with one of two symmetric functional groups in a meso compound. | meso cyclic anhydride | (+)-Biotin precursor nih.gov |

| Evans Asymmetric Aldol Reaction | Employs a chiral auxiliary to control the stereochemical outcome of an aldol reaction. | N-acyloxazolidinone | Biotin analogs nih.gov |

| Tandem Cascade Reaction | Multiple bond-forming reactions occur in a single pot with high stereocontrol. | L-cysteine-derived enone | epi-Biotin sulfone nih.govnih.gov |

Interplay Between Biotin Biosynthesis and Other Metabolic Pathways

The most profound connection is with fatty acid synthesis . In organisms like Escherichia coli, the biotin biosynthesis pathway effectively "hijacks" the fatty acid synthesis machinery to produce its pimeloyl moiety, a key precursor. nih.govbrylinski.org The process begins when the enzyme BioC methylates a malonyl-thioester, which then enters the fatty acid synthesis cycle as a primer. nih.gov After two rounds of elongation, the resulting pimeloyl-acyl carrier protein (ACP) methyl ester is hydrolyzed by BioH to yield pimeloyl-ACP, which then enters the latter stages of biotin synthesis. nih.gov This direct link highlights a remarkable example of metabolic integration, where one pathway co-opts the enzymes of another for its own purposes.

Conversely, biotin itself is a critical cofactor for key enzymes in fatty acid metabolism. Acetyl-CoA carboxylase (ACC), which catalyzes the committed step in fatty acid synthesis—the carboxylation of acetyl-CoA to malonyl-CoA—is a biotin-dependent enzyme. nih.govbiu.ac.ilresearchgate.net Therefore, a reciprocal relationship exists: the synthesis of biotin precursors depends on the fatty acid synthesis pathway, and in turn, fatty acid synthesis is dependent on the availability of biotin as a cofactor. biu.ac.il

Biotin also plays a vital role in amino acid catabolism . It serves as a cofactor for two important carboxylases in this process: 3-methylcrotonyl-CoA carboxylase, which is involved in the breakdown of the amino acid leucine, and propionyl-CoA carboxylase, which is essential for the metabolism of several other amino acids, including isoleucine, valine, methionine, and threonine. scbt.comnih.govresearchgate.netresearchgate.netbohrium.com

Furthermore, biotin is a key player in gluconeogenesis , the metabolic pathway that generates glucose from non-carbohydrate substrates. The enzyme pyruvate (B1213749) carboxylase, which converts pyruvate to oxaloacetate, is a biotin-dependent enzyme and represents a critical control point in this pathway. scbt.comnih.govresearchgate.netresearchgate.net

The intricate connections between biotin biosynthesis and these fundamental metabolic pathways underscore its central role in cellular metabolism. Understanding this interplay is crucial for comprehending how cells regulate their metabolic networks in response to changing nutritional and environmental conditions.

| Interacting Pathway | Key Enzyme(s) | Role of Biotin/Biotin Biosynthesis |

| Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | The biotin biosynthesis pathway utilizes FAS enzymes for the synthesis of the pimeloyl moiety. nih.govbrylinski.org |

| Acetyl-CoA Carboxylase (ACC) | Biotin is an essential cofactor for ACC, which catalyzes the first committed step of fatty acid synthesis. nih.govbiu.ac.ilresearchgate.net | |

| Amino Acid Catabolism | 3-Methylcrotonyl-CoA Carboxylase | Biotin is a cofactor for this enzyme in the breakdown of leucine. scbt.comnih.govresearchgate.netresearchgate.net |

| Propionyl-CoA Carboxylase | Biotin is a cofactor for this enzyme in the catabolism of isoleucine, valine, methionine, and threonine. scbt.comnih.govresearchgate.netresearchgate.netbohrium.com | |

| Gluconeogenesis | Pyruvate Carboxylase | Biotin is a cofactor for this enzyme, which plays a critical role in glucose synthesis. scbt.comnih.govresearchgate.netresearchgate.net |

Systems-Level Approaches to Study Biotin Metabolism (e.g., proteomics, transcriptomics)

To fully comprehend the complexity of biotin metabolism and its regulation, researchers are increasingly turning to systems-level approaches such as proteomics and transcriptomics. These "omics" technologies provide a global view of the molecules involved in biotin biosynthesis and its related pathways, offering insights that are often missed by more traditional, single-gene or single-protein studies.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, has been instrumental in elucidating the regulation of biotin biosynthesis genes. For example, transcriptional analyses in the bacterium Riemerella anatipestifer have helped to map the genetic organization of biotin-related genes and identify their transcriptional start sites. researchgate.net Such studies are crucial for understanding how the expression of these genes is controlled in response to biotin availability and other environmental cues. In various microorganisms, comparative genomics and transcriptomics have led to the identification of novel transcription factors, such as BioR and BioQ, that regulate the expression of biotin biosynthesis and transport genes. biu.ac.il

Proteomics , the large-scale study of proteins, offers a direct way to investigate the enzymes involved in biotin metabolism and the proteins that are themselves biotinylated. Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying the proteins in a complex biological sample. nih.govnih.gov In the context of biotin metabolism, proteomics can be used to identify novel enzymes in the biosynthesis pathway or to study how the levels of known biotin synthesis enzymes change under different conditions.

A particularly powerful application of proteomics in this field involves the use of biotin as a molecular tag. Because of the high-affinity interaction between biotin and proteins like avidin (B1170675) and streptavidin, biotin can be attached to other molecules as a "handle" for their purification and identification. nih.govnih.govnih.gov This has led to the development of techniques like proximity labeling (e.g., TurboID), where a biotin ligase is fused to a protein of interest. nih.govacs.org This engineered enzyme then biotinylates nearby proteins, which can be subsequently purified and identified by mass spectrometry, providing a snapshot of the protein interaction network in a specific cellular compartment. nih.govacs.org

The integration of multiple omics datasets, such as transcriptomics, proteomics, and metabolomics, is becoming an increasingly powerful strategy for a holistic understanding of biotin metabolism. nih.govepa.govmhmedical.com By combining these different layers of biological information, researchers can build more comprehensive models of how the biotin biosynthesis pathway is regulated and how it interacts with other cellular processes.

| Omics Approach | Application in Biotin Metabolism Research | Key Findings/Capabilities |

| Transcriptomics | Analysis of the expression of biotin biosynthesis genes. | Identification of regulatory elements and transcription factors (e.g., BioR, BioQ) that control biotin-related gene expression. biu.ac.ilresearchgate.net |

| Proteomics | Identification and quantification of biotin synthesis enzymes and biotinylated proteins. | Discovery of novel enzymes in the pathway and mapping of protein-protein interactions using biotin-based probes. nih.govnih.govnih.govacs.org |

| Multi-omics Integration | Combining transcriptomic, proteomic, and metabolomic data for a holistic view. | Development of comprehensive models of biotin metabolism and its integration with other cellular networks. nih.govepa.govmhmedical.com |

Development of Inhibitors Targeting Biotin Biosynthesis for Research Probes

The development of small molecule inhibitors that specifically target the enzymes of the biotin biosynthesis pathway is a rapidly advancing area of research. These inhibitors serve as powerful chemical probes to study the function and regulation of the pathway and also hold potential as novel therapeutic agents, such as antibiotics and herbicides, since this pathway is essential for many microorganisms and plants but absent in humans. nih.govbiu.ac.ilresearchgate.net

Several enzymes in the biotin biosynthesis pathway have been targeted for inhibitor development. 7-keto-8-aminopelargonic acid (KAPA) synthase (BioF) , which catalyzes the first committed step in the pathway, is an attractive target. Analogs of KAPA, such as desmethyl-KAPA, have been synthesized and shown to have herbicidal activity, demonstrating the potential of targeting this enzyme. biu.ac.ilresearchgate.net

7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA) , the enzyme responsible for the antepenultimate step, is another key target. nih.gov The natural product antibiotic amiclenomycin (B1667051) is a potent inhibitor of BioA and exhibits selective antimycobacterial activity. nih.govnih.gov This has spurred further research to identify other BioA inhibitors with improved drug-like properties. High-throughput screening campaigns have identified a diverse range of small molecules that can inhibit Mtb BioA, providing a starting point for the development of new anti-tuberculosis drugs. nih.gov

Biotin synthase (BioB) , which catalyzes the final and chemically challenging step of inserting a sulfur atom into dethiobiotin, is also a target for inhibitor development. Understanding the intricate mechanism of this radical S-adenosyl-L-methionine (SAM) enzyme is crucial for designing effective inhibitors. acs.orgresearchgate.netnih.gov